2-Amino-2-deoxymannose

Description

Significance in Carbohydrate Biology and Biochemistry

2-Amino-2-deoxymannose (B81087) is a crucial component in the biosynthesis of more complex carbohydrates, particularly sialic acids. biologyonline.comgoogle.com The D-isomer of this amino sugar is a constituent of neuraminic acid, which is a foundational structure for sialic acids. biologyonline.commonarchinitiative.org Sialic acids are widely distributed in animal tissues, playing vital roles in glycoproteins and gangliosides. biologyonline.com In humans, they are found in high concentrations in the brain, where they are involved in neural transmission. biologyonline.com

The N-acetylated form, N-acetyl-D-mannosamine (ManNAc), serves as the direct biosynthetic precursor to sialic acid. google.com Beyond its role in sialic acid synthesis, 2-amino-2-deoxymannose and its derivatives are integral components of various bacterial structures. It has been identified as a building block of some bacterial capsular polysaccharides and lipopolysaccharides. google.comannualreviews.org For instance, research has demonstrated its presence in the lipopolysaccharides of bacteria such as Salmonella and Micrococcus luteus. nih.govasm.org Furthermore, it is a key element in the synthesis of the trisaccharide repeating unit of the Streptococcus pneumoniae 19F polysaccharide, highlighting its importance in microbiology and immunology. nih.gov

Historical Perspective of its Identification in Biomolecules

For a considerable period in biochemical history, glucosamine (B1671600), galactosamine, and neuraminic acid were the principal amino sugars recognized in nature. annualreviews.org The landscape of known amino sugars began to expand significantly with intensified research into the composition of antibiotics and bacterial polysaccharides. annualreviews.org

The identification of 2-amino-2-deoxymannose in natural sources marked a notable advancement in the field. It was discovered as a component of the lipopolysaccharides from several bacterial strains, including Salmonella, Arizona, and Proteus vulgaris. asm.org Early studies also identified mannosamine (B8667444) in the carbohydrate hydrolysates from pneumococcus strain 39458. annualreviews.org The identification process often required specific enzymatic reactions and various chromatographic techniques to differentiate it from other known amino sugars like glucosamine. asm.org These discoveries broadened the understanding of the diversity of monosaccharides that organisms utilize for constructing essential biopolymers.

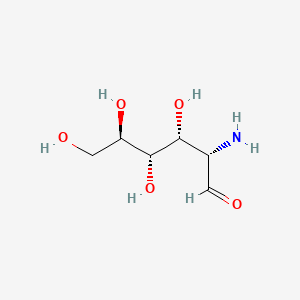

Classification as an Amino Sugar and Mannose Derivative

Chemically, 2-Amino-2-deoxymannose is classified as an amino sugar. biologyonline.com An amino sugar is a monosaccharide in which a hydroxyl (-OH) group has been replaced by an amine (-NH2) group. biologyonline.com Specifically, it is a 2-amino-2-deoxysugar, indicating the amine group is located at the second carbon position of the sugar backbone. biologyonline.com

As its name implies, it is a derivative of mannose, a C-2 epimer of glucose. biologyonline.comwikipedia.org It belongs to the sub-class of hexosamines, which are amino sugars derived from a hexose (B10828440) (a six-carbon sugar). biologyonline.com Other common hexosamines include glucosamine (from glucose) and galactosamine (from galactose). biologyonline.com The D-enantiomer, D-mannosamine, is the form predominantly discussed in biological contexts. ebi.ac.uk

Chemical Properties of D-Mannosamine

| Property | Value |

| Chemical Formula | C6H13NO5 |

| Molar Mass | 179.171 g/mol |

| IUPAC Name | (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |

| Classification | Hexosamine, Amino Sugar |

| Parent Sugar | D-Mannose |

Structure

3D Structure

Properties

CAS No. |

2636-92-2 |

|---|---|

Molecular Formula |

C6H13NO5 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6?/m1/s1 |

InChI Key |

MSWZFWKMSRAUBD-CBPJZXOFSA-N |

SMILES |

C(C(C(C(C(C=O)N)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O |

Other CAS No. |

14307-02-9 |

Synonyms |

2-amino-2-deoxymannose D-mannosamine mannosamine mannosamine hydrochloride, (D)-isomer mannosamine, (D)-isome |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors of 2 Amino 2 Deoxymannose

De Novo Biosynthesis and Metabolic Intermediates

The de novo biosynthetic pathway of amino sugars typically originates from central carbohydrate metabolism. Fructose-6-phosphate, an intermediate of glycolysis, serves as a common starting point. Through a series of enzymatic reactions, it is converted into various amino sugars. While the direct de novo pathway to 2-amino-2-deoxymannose (B81087) is less common than its synthesis via epimerization, the fundamental precursors are derived from core metabolic routes.

The N-acetylated form, N-acetyl-D-mannosamine (ManNAc), is a more direct precursor for many important biological molecules, such as sialic acid. google.com The biosynthesis of ManNAc is a well-defined process. tamu.edu

Key Metabolic Intermediates in Amino Sugar Synthesis

| Intermediate | Role |

|---|---|

| Fructose-6-phosphate | Primary precursor from glycolysis |

| Glucosamine-6-phosphate | Key intermediate in amino sugar metabolism |

| N-Acetylglucosamine-6-phosphate | Precursor for UDP-GlcNAc |

Enzymatic Transformations from Related Monosaccharides

Enzymes can catalyze the conversion of other hexoses and their derivatives into 2-amino-2-deoxymannose. For instance, chemical methods, such as the Heyns-rearrangement, can produce 2-amino-2-deoxy-D-mannose derivatives from D-fructose, although this often yields a mixture of mannosamine (B8667444) and glucosamine (B1671600) derivatives. google.com Chemoenzymatic approaches have also been developed, starting from modified mannose components to create specific glycosyl 1-phosphates, which are then used in further enzymatic reactions. beilstein-journals.org

Conversion from UDP-N-acetylglucosamine (UDP-GlcNAc)

A primary and crucial pathway for the synthesis of the mannosamine backbone involves the enzymatic epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc). acs.org This reaction is catalyzed by UDP-N-acetylglucosamine 2-epimerase. nih.gov

This enzyme facilitates the reversible conversion at the C-2 position of UDP-GlcNAc to produce UDP-N-acetylmannosamine (UDP-ManNAc). nih.gov This provides the activated form of N-acetylmannosamine, which is essential for the formation of various bacterial polysaccharides. nih.gov

There are two main types of this epimerase found in nature:

Non-hydrolyzing Epimerase: Catalyzes the direct, reversible epimerization of UDP-GlcNAc to UDP-ManNAc. acs.org

Hydrolyzing Epimerase: First epimerizes UDP-GlcNAc at the C-2 position and then hydrolyzes the UDP-sugar bond, releasing N-acetyl-d-mannosamine (ManNAc) and UDP. acs.org

The non-hydrolyzing bacterial epimerase is a homodimeric enzyme, and its structure has been shown to be homologous to phosphoglycosyl transferases, suggesting a catalytic mechanism that may involve an oxocarbenium ion-like transition state. nih.gov

Involvement in GDP-Mannose Related Pathways

Guanosine diphosphate (B83284) mannose (GDP-mannose) is a central nucleotide sugar in many biosynthetic pathways, particularly for the synthesis of bacterial cell wall components and exopolysaccharides like alginate. beilstein-journals.orgecmdb.ca It serves as the precursor for a variety of modified sugars. ecmdb.cahmdb.ca

The GDP-mannose pathway is integral to the synthesis of GDP-L-fucose, a process involving the enzyme GDP-mannose 4,6-dehydratase (GMD). hmdb.caresearchgate.net While a direct conversion of GDP-mannose to 2-amino-2-deoxymannose is not a primary route, the pathways for sugar nucleotide modification are interconnected. For example, enzymes in the GDP-mannose pathway can be promiscuous. Research into GDP-mannose dehydrogenase (GMD), a key enzyme in alginate biosynthesis in Pseudomonas aeruginosa, has involved synthesizing C6-modified mannose analogues, including 6-amino-6-deoxymannose derivatives, to probe the enzyme's active site. beilstein-journals.org This demonstrates the potential for enzymatic machinery related to GDP-mannose to interact with or be engineered to produce amino-mannose derivatives.

Enzymes in Related GDP-Mannose Pathways

| Enzyme | Function | Pathway Context |

|---|---|---|

| GDP-mannose dehydrogenase (GMD) | Oxidizes GDP-mannose to GDP-mannuronic acid. beilstein-journals.org | Alginate biosynthesis beilstein-journals.org |

| GDP-mannose 4,6-dehydratase (GMD) | Converts GDP-mannose to GDP-4-dehydro-6-deoxy-D-mannose. ecmdb.cahmdb.ca | GDP-L-fucose biosynthesis ecmdb.cahmdb.ca |

Occurrence and Biosynthesis in Diverse Organisms (e.g., Microbial Systems)

2-Amino-2-deoxymannose, primarily in its N-acetylated form (ManNAc), is a significant component of surface polysaccharides in many bacteria, contributing to their virulence and interaction with the host immune system. google.com

Notable occurrences in microbial systems include:

Streptococcus pneumoniae : The capsular polysaccharides of certain serotypes, such as 19F and 19A, contain 2-acetamido-2-deoxy-β-D-mannopyranosyl units. google.comnih.gov The synthesis of these units relies on the UDP-GlcNAc 2-epimerase enzyme. nih.gov

Bacillus anthracis : A trisaccharide repeating unit found in the secondary cell wall polysaccharide of this bacterium includes β-d-ManNAc. nih.gov

Pseudomonas aeruginosa : The lipopolysaccharides (LPS) of this opportunistic pathogen can contain a variety of unusual sugars, including derivatives of 2-amino-2-deoxymannuronic acid (ManNAcA). researchgate.net

Salmonella and related bacteria : D-mannosamine has been identified as a constituent of the lipopolysaccharides in several strains of Salmonella, Arizona, and Proteus vulgaris. asm.org

The biosynthesis in these organisms highlights the importance of the UDP-GlcNAc 2-epimerase pathway as the source for the required mannosamine building blocks for these complex and often essential cell-surface structures. nih.gov

Roles in Glycoconjugate and Polysaccharide Biosynthesis

Contribution to Glycoprotein and Glycolipid Formation

2-Amino-2-deoxymannose (B81087) is a fundamental precursor for the synthesis of sialic acids, which are terminal monosaccharides on many glycoproteins and glycolipids. dergipark.org.trscispace.com The incorporation of its derivative, N-acetyl-D-mannosamine (ManNAc), into the sialic acid biosynthetic pathway is the primary mechanism by which it contributes to the structure of these glycoconjugates. dergipark.org.trnih.gov Sialylated glycoproteins and glycolipids are crucial for a variety of cellular processes, including cell-cell recognition, cell adhesion, and signaling. uu.nlfrontiersin.org The presence of sialic acid, derived from ManNAc, at the termini of glycan chains on these molecules is essential for their proper function. frontiersin.org While not typically incorporated directly into the core glycan structures of mammalian glycoproteins and glycolipids, its role as the committed precursor to sialic acid makes it indispensable for their correct biosynthesis and function.

Precursor for Sialic Acid and Neuraminic Acid Biosynthesis

N-acetyl-D-mannosamine (ManNAc) is the direct and rate-limiting precursor for the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in vertebrates. dergipark.org.trfrontiersin.org The biosynthetic pathway begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). dergipark.org.trnih.gov This same enzyme then phosphorylates ManNAc to form ManNAc-6-phosphate. frontiersin.orgnih.gov

Subsequently, ManNAc-6-phosphate undergoes condensation with phosphoenolpyruvate (B93156) (PEP), a reaction catalyzed by N-acetylneuraminic acid phosphate (B84403) synthase, to yield N-acetylneuraminic acid-9-phosphate. nih.gov Following dephosphorylation, Neu5Ac is formed. nih.gov Neuraminic acid itself can be conceptualized as the product of an aldol (B89426) condensation between pyruvic acid and D-mannosamine. researchgate.net The synthesized Neu5Ac is then activated to CMP-Neu5Ac in the nucleus, which serves as the donor substrate for sialyltransferases in the Golgi apparatus to append sialic acid onto nascent glycoconjugates. dergipark.org.trnih.gov This pathway highlights the central role of 2-amino-2-deoxymannose (as ManNAc) in generating the entire cellular pool of sialic acids. acs.orgnih.gov

Integration into Bacterial Capsular Polysaccharides (CPS)

2-Amino-2-deoxymannose and its derivatives are integral components of the capsular polysaccharides (CPS) of various bacterial species. acs.orgacs.org These capsules are crucial virulence factors that protect bacteria from the host immune system. For instance, N-acetyl-D-mannosamine (ManNAc) is a building block of the CPS of invasive bacterial strains like Streptococcus pneumoniae. nih.gov The trisaccharide repeating unit of the S. pneumoniae serotype 19F polysaccharide contains β-ManNAc. nih.gov In Campylobacter jejuni serotype HS:11, the biosynthesis of its CPS involves the epimerization of UDP-GlcNAc to UDP-ManNAc, which is then further modified, demonstrating the role of mannosamine (B8667444) as a key intermediate in forming these protective outer layers. frontiersin.org

| Bacterial Species | Polysaccharide Component | Role of 2-Amino-2-deoxymannose Derivative | Reference |

|---|---|---|---|

| Streptococcus pneumoniae (Serotype 19F) | Capsular Polysaccharide (CPS) | Structural component (β-ManNAc) of the repeating trisaccharide unit. | nih.gov |

| Campylobacter jejuni (Serotype HS:11) | Capsular Polysaccharide (CPS) | Biosynthetic intermediate (UDP-ManNAc) for the formation of UDP-α-N-acetyl-d-mannosaminuronic acid. | frontiersin.org |

| Generic Bacteria | Capsular Polysaccharides | Found as a structural building unit, often in its N-acetylated form (ManNAc). | acs.org |

Association with Bacterial Lipopolysaccharides (LPS)

The O-antigen portion of lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria, frequently contains 2-amino-2-deoxymannose. acs.org It has been identified in the LPS of several bacterial groups, contributing to their serological specificity and interaction with the host environment. Research has shown the presence of D-mannosamine in the LPS of Salmonella groups J and T, as well as in Escherichia coli O31 and certain Arizona species. patsnap.com In Pseudomonas aeruginosa, 2-amino-2-deoxy-mannose (ManN) is listed as a component of the O-specific antigen of its LPS. mdpi.com The presence of these unusual sugars in the LPS structure is critical for the bacterium's virulence and survival. nih.gov

Assembly into Microbial Cell Wall Components

Beyond capsules and LPS, 2-amino-2-deoxymannose is also assembled into other critical components of microbial cell walls. For example, the cell wall of Micrococcus lysodeikticus contains a polysaccharide that includes N-acetylmannosaminuronic acid, a derivative of mannosamine. In Bacillus anthracis, the vegetative cell wall polysaccharide features a hexasaccharide repeating unit that includes 2-acetamido-2-deoxy-β-mannoside (β-ManNAc). nih.gov In some microorganisms, 2-amino-2-deoxymannose derivatives are key intermediates in the biosynthesis of these cell wall structures, underscoring their importance in maintaining cell integrity and protection. For instance, in some Trypanosoma and Plasmodium species, 2-amino-2-deoxy-mannose has been shown to truncate the biosynthesis of certain cell surface glycans.

| Microorganism | Cell Wall Component | Specific Derivative | Reference |

|---|---|---|---|

| Micrococcus lysodeikticus | External Polysaccharide Chains | N-acetylmannosaminuronic acid | |

| Bacillus anthracis | Vegetative Cell Wall Polysaccharide | 2-acetamido-2-deoxy-β-mannoside (β-ManNAc) | nih.gov |

Influence on N-Glycan Branching and Elongation

The influence of 2-amino-2-deoxymannose on N-glycan branching is indirect but significant, primarily through its role in the sialic acid biosynthetic pathway. acs.org The branching of N-glycans is directly controlled by a family of enzymes called N-acetylglucosaminyltransferases (Mgats or GnTs), which add N-acetylglucosamine (GlcNAc) to the mannose core. The availability of the substrate for these enzymes, UDP-GlcNAc, is a critical factor determining the extent of branching.

The sialic acid pathway, which starts with ManNAc, competes for this same pool of UDP-GlcNAc, as the GNE enzyme converts UDP-GlcNAc into ManNAc. acs.org Therefore, a high flux through the sialic acid pathway can potentially limit the UDP-GlcNAc available for GnT enzymes, particularly Mgat4 and Mgat5 which have a higher requirement for this substrate, leading to reduced formation of tri- and tetra-antennary N-glycans. acs.org Research has shown that supplementing GNE-deficient cells with ManNAc, which restores sialylation, can still cause a reduction in N-linked glycan branching. acs.org This suggests that the effect is not solely due to the depletion of UDP-GlcNAc but that the process of sialylation itself can modulate the final N-glycan structure. acs.org Thus, by influencing the metabolic flux of precursors and the subsequent terminal sialylation, 2-amino-2-deoxymannose metabolism can indirectly regulate the complexity and branching of N-glycans, which in turn affects cell surface receptor organization and signaling. uu.nlacs.org

Enzymology of 2 Amino 2 Deoxymannose Metabolism and Modification

Glycosyltransferase Interactions and Substrate Specificity

Glycosyltransferases are a diverse group of enzymes that catalyze the transfer of a monosaccharide from an activated donor, typically a nucleotide sugar, to an acceptor molecule, which can be a carbohydrate, protein, or lipid. nih.govcazypedia.org The specificity of these enzymes for both their donor and acceptor substrates is fundamental to the synthesis of complex and functionally diverse glycoconjugates.

Glycosyltransferases Utilizing 2-Amino-2-deoxymannose (B81087) or its Derivatives as Acceptors

While a vast number of glycosyltransferases have been identified, detailed characterization of those that specifically utilize 2-amino-2-deoxymannose or its derivatives as acceptor substrates is an area of ongoing research. However, studies have demonstrated that mannoside derivatives can serve as acceptors for glycosyltransferase activities. For instance, fluorescently-labeled mannoside derivatives have been successfully employed as acceptor substrates to detect and characterize mannosyltransferase activities in the microsomal membranes of Euglena gracilis. nih.gov In these studies, a simple α-D-mannoside derivative and its α-1,6-linked disaccharide counterpart were used to probe for enzymes involved in N-linked glycan and GPI anchor biosynthesis pathways. nih.gov

The acceptor recognition by glycosyltransferases that elongate glycan chains typically involves the terminal monosaccharide of the acceptor, with less influence from the underlying polypeptide or lipid moiety. nih.gov The active site of the enzyme is shaped to accommodate a specific acceptor structure, ensuring the correct regioselective and stereoselective addition of the next sugar residue.

| Enzyme Type | Acceptor Substrate Example | Source Organism/System | Significance |

|---|---|---|---|

| Mannosyltransferase | Fluorescent α-D-mannoside derivatives | Euglena gracilis microsomal membranes nih.gov | Demonstrates that mannoside derivatives can act as acceptors for glycosyltransferase activity, enabling the study of glycan biosynthesis. nih.gov |

| α1,3-Galactosyltransferase | N-acetyllactosamine | Bovine | Illustrates the high specificity of glycosyltransferases for their acceptor substrates. nih.gov |

| α2,6-(N)-Sialyltransferase | N-acetyllactosamine | Rat liver | Highlights the diversity of glycosyltransferases that recognize specific terminal sugar residues on acceptor molecules. nih.gov |

Enzymatic Transfer Mechanisms

Glycosyltransferases catalyze the formation of glycosidic bonds through mechanisms that result in either the inversion or retention of the anomeric stereochemistry of the donor sugar. cazypedia.org

Inverting Glycosyltransferases: These enzymes follow a direct displacement SN2-like mechanism. The acceptor's nucleophilic hydroxyl group attacks the anomeric carbon of the donor sugar, leading to the displacement of the nucleotide diphosphate (B83284) leaving group and an inversion of the stereochemistry at the anomeric center. cazypedia.org

Retaining Glycosyltransferases: The mechanism for retaining glycosyltransferases is more complex and can involve a two-step, double displacement mechanism via a glycosyl-enzyme intermediate. In this proposed mechanism, a nucleophilic residue in the enzyme's active site attacks the anomeric carbon of the donor, forming a covalent intermediate with inversion of stereochemistry. Subsequently, the acceptor molecule attacks the anomeric carbon of this intermediate, resulting in a second inversion and a net retention of the original anomeric configuration. cazypedia.org

Many glycosyltransferases exhibit a Bi-Bi sequential kinetic mechanism where the donor substrate binds first, followed by the acceptor. This ordered binding is often dictated by the structure of the active site, which is typically a deep pocket with the nucleotide sugar binding site at the bottom. nih.gov

Enzymes Catalyzing Epimerization and Dehydration

The conversion of sugars often involves epimerization, the change in stereochemistry at a single chiral center, and dehydration, the removal of a water molecule. These reactions are critical for producing the diverse monosaccharide building blocks required for glycan synthesis.

Enzymes that catalyze the epimerization of sugar nucleotides, such as the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmannosamine (UDP-ManNAc), are essential for the biosynthesis of sialic acids and other mannosamine-containing structures. These epimerases often proceed through a transient 2-keto intermediate.

While specific enzymes that directly catalyze the dehydration of 2-amino-2-deoxymannose are not extensively characterized in the available literature, the general mechanisms of sugar dehydratases involve the elimination of a water molecule to form an unsaturated sugar derivative.

Aminotransferase Activities in Related Biosynthetic Routes

Aminotransferases, or transaminases, are a large family of pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. youtube.com These enzymes play a central role in nitrogen metabolism and are crucial for the biosynthesis of amino sugars. wikipedia.org

A key step in the biosynthesis of many amino sugars is the introduction of an amino group onto a keto-sugar substrate. For example, in the biosynthesis of 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid, a derivative of mannose, a PLP-dependent aminotransferase is essential. The enzyme WbpE from Pseudomonas aeruginosa and its homolog Pcryo_0616 from Psychrobacter cryohalolentis K5T catalyze the amination at the C-3 position of a UDP-sugar precursor. nih.gov

The catalytic cycle of aminotransferases typically follows a ping-pong bi-bi mechanism, which consists of two half-reactions. In the first half-reaction, the amino donor binds to the PLP cofactor, forming a Schiff base intermediate. The amino group is transferred to the PLP to form pyridoxamine 5'-phosphate (PMP), and the corresponding keto acid product is released. In the second half-reaction, the keto acid acceptor binds, and the amino group is transferred from PMP to the acceptor, regenerating the PLP cofactor and forming the new amino acid or amino sugar product.

| Enzyme | Source Organism | Substrate | Function |

|---|---|---|---|

| WbpE | Pseudomonas aeruginosa | UDP-2-acetamido-3-keto-2,3-dideoxy-D-glucuronic acid | Catalyzes the C-3 amination in the biosynthesis of UDP-2,3-diacetamido-2,3-dideoxy-D-mannuronic acid. nih.gov |

| Pcryo_0616 | Psychrobacter cryohalolentis K5T | UDP-2-acetamido-3-keto-2,3-dideoxy-D-glucuronic acid | Homolog of WbpE, involved in the biosynthesis of 2,3-diacetamido-2,3-dideoxy-D-glucuronic acid. nih.gov |

Hexosaminidase-Mediated Processes Involving 2-Amino-2-deoxymannose

Hexosaminidases are a class of glycoside hydrolase enzymes that cleave terminal N-acetylhexosamine residues, primarily N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), from the non-reducing end of oligosaccharides, glycoproteins, and glycolipids. While their primary substrates are N-acetylated amino sugars, their activity is relevant to the broader context of amino sugar metabolism.

The most well-characterized human hexosaminidases are the lysosomal enzymes β-N-acetylhexosaminidase A (Hex A) and β-N-acetylhexosaminidase B (Hex B). Hex A is a heterodimer of α and β subunits, while Hex B is a homodimer of β subunits. These enzymes belong to the GH20 family of glycoside hydrolases and operate through a substrate-assisted catalytic mechanism. In this mechanism, the 2-acetamido group of the substrate participates in the cleavage of the glycosidic bond, forming an oxazolinium ion intermediate. This is a retaining mechanism, meaning the stereochemistry at the anomeric carbon is preserved in the final product.

Although these enzymes are specific for N-acetylated hexosamines, their study provides a model for understanding the enzymatic cleavage of glycosidic bonds involving amino sugars. The substrate specificity is determined by the active site architecture, which recognizes both the sugar ring and the N-acetyl group.

Stereochemical Control in Enzymatic Reactions

Enzymes exhibit remarkable stereochemical control over the reactions they catalyze, a feature that is particularly critical in carbohydrate chemistry where numerous chiral centers exist. This precision ensures the formation of specific stereoisomers, which is essential for the biological function of the resulting glycoconjugates.

In the context of 2-amino-2-deoxymannose, enzymatic reactions ensure the correct configuration at each of the chiral centers during biosynthesis and subsequent modifications. For instance, epimerases that interconvert sugar nucleotides must precisely control the stereochemistry at a single carbon atom. This is often achieved through a mechanism involving deprotonation to form a planar enolate intermediate followed by a stereospecific reprotonation.

The importance of enzymatic stereochemical control is highlighted when compared to chemical synthesis methods. The stereoselective synthesis of 2-amino-2-deoxy-β-D-mannosides, for example, is a significant challenge in carbohydrate chemistry. nih.gov Achieving high stereoselectivity often requires complex protecting group strategies and carefully controlled reaction conditions to favor the formation of the desired β-linkage, which is sterically disfavored. nih.gov In contrast, glycosyltransferases that synthesize β-mannosidic linkages do so with absolute fidelity due to the precise positioning of substrates within the enzyme's active site. This enzymatic control obviates the need for complex synthetic manipulations and ensures the production of a single, biologically active stereoisomer.

Structural and Functional Studies of 2 Amino 2 Deoxymannose Containing Biomolecules

Characterization of Complex Microbial Glycans Incorporating 2-Amino-2-deoxymannose (B81087)

2-Amino-2-deoxymannose, often found in its N-acetylated form (2-acetamido-2-deoxy-β-mannoside or β-ManNAc), is a constituent of complex glycans on the surface of various microorganisms. nih.gov These structures, including capsular polysaccharides (CPS) and lipopolysaccharides (LPS), are crucial for bacterial survival and virulence. nih.govmdpi.com The precise structural elucidation of these glycans is essential for understanding their biological roles and for the development of therapeutics such as vaccines. nih.gov

The characterization of these complex biomolecules relies heavily on a combination of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are primary tools for determining the composition, linkage, and stereochemistry of the monosaccharide units within the polysaccharide. pharmtech.comnih.govnih.govdiva-portal.org Two-dimensional (2D) NMR techniques are particularly powerful for deciphering the intricate structures of these complex glycans. pharmtech.com

Research has identified 2-amino-2-deoxymannose in the surface glycans of several pathogenic bacteria. For instance, it is a component of the trisaccharide repeating unit of the Streptococcus pneumoniae 19F capsular polysaccharide. nih.gov It is also found in the hexasaccharide repeating unit of the vegetative cell wall polysaccharide of Bacillus anthracis. nih.gov Furthermore, a derivative, 2-amino-2-deoxygalacturonic acid, has been identified in the lipopolysaccharide of Pseudomonas aeruginosa, where it is believed to contribute to O-antigenic specificity. nih.gov

Below is a table summarizing the findings of structural analyses of some microbial glycans containing 2-amino-2-deoxymannose or its derivatives.

| Microbial Species | Glycan Type | Repeating Unit Structure Containing 2-Amino-2-deoxymannose Derivative | Analytical Techniques Used |

| Streptococcus pneumoniae 19F | Capsular Polysaccharide (CPS) | Trisaccharide containing 2-acetamido-2-deoxy-β-mannoside (β-ManNAc) nih.gov | NMR Spectroscopy, Mass Spectrometry |

| Bacillus anthracis | Vegetative Cell Wall Polysaccharide | Hexasaccharide containing β-ManNAc nih.gov | NMR Spectroscopy, Mass Spectrometry |

| Bacillus anthracis | Secondary Cell Wall Polysaccharide (SCWP) | Trisaccharide: →6)-α-d-GlcNAc-(1→4)-β-d-ManNAc-(1→4)-β-d-GlcNAc-(1→ nih.gov | NMR Spectroscopy, Mass Spectrometry |

| Pseudomonas aeruginosa N.C.T.C. 8505 | Lipopolysaccharide (LPS) | Contains 2-amino-2-deoxygalacturonic acid, likely in the O-antigen region nih.gov | Chemical analysis, Electrophoresis |

Role in Cellular Recognition and Adhesion Processes (Molecular Mechanisms)

Glycans containing mannose and its derivatives, such as 2-amino-2-deoxymannose, play a pivotal role in cellular recognition and adhesion, mediating interactions between cells and between hosts and pathogens. sci-hub.senih.gov These processes are often mediated by lectins, which are carbohydrate-binding proteins. nih.govglycomatrix.com

The macrophage mannose receptor, for example, is known to bind to a variety of bacterial polysaccharides in a mannose-dependent manner. nih.gov This interaction is a key component of the innate immune response, allowing macrophages to recognize and phagocytose pathogens. nih.gov The binding is calcium-dependent and can be inhibited by D-mannose, indicating a specific recognition of the mannose configuration. nih.gov The conformation of the polysaccharide is also thought to be a critical factor in this recognition. nih.gov

Another important lectin is Dectin-2, which recognizes mannosylated O-antigens of certain Gram-negative bacteria. nih.gov This recognition can augment the activation of myeloid cells in response to lipopolysaccharides, highlighting a cooperative mechanism in host defense. nih.gov The binding of Dectin-2 to these mannosylated structures is crucial for initiating an appropriate immune response. nih.gov

The molecular mechanism of adhesion can also involve interactions with cell surface glycoproteins. For instance, the cation-independent mannose 6-phosphate/insulin-like growth factor-II (CIM6P/IGF-II) receptor has been implicated in the adhesion of myeloma cells to endothelial and bone marrow stromal cells, an interaction that can be inhibited by mannose 6-phosphate.

The following table details some of the key molecular interactions involving mannose-containing glycans in cellular recognition and adhesion.

| Interacting Molecule | Ligand | Biological Process | Molecular Mechanism |

| Macrophage Mannose Receptor | Bacterial polysaccharides from Streptococcus pneumoniae and Klebsiella pneumoniae LPS nih.gov | Innate immunity, pathogen recognition | Ca2+-dependent binding to mannose residues, influenced by polysaccharide conformation nih.gov |

| Dectin-2 | Mannosylated O-antigens of Gram-negative bacteria (e.g., Hafnia alvei) nih.gov | Host-pathogen interaction, immune response | Recognition of α-linked mannosylated O-antigens, leading to enhanced cytokine production in synergy with TLR4 signaling nih.gov |

| Cation-independent mannose 6-phosphate/insulin-like growth factor-II (CIM6P/IGF-II) receptor | Cell surface glycoproteins with mannose 6-phosphate | Cell adhesion (e.g., myeloma cells to stromal cells) | Specific binding to mannose 6-phosphate residues on glycoproteins |

Impact on Glycan Chain Elongation and Truncation

The presence of 2-amino-2-deoxymannose within a glycan chain can significantly influence its biosynthesis and degradation, thereby affecting its ultimate length and structure. The introduction of this amino sugar can present challenges for the enzymes responsible for glycan elongation and truncation.

In the context of chemical synthesis of oligosaccharides, the presence of an amino group at the C2 position, as in 2-amino-2-deoxymannose, introduces specific challenges. For instance, N-acyl protecting groups commonly used in synthesis can lead to the formation of undesired oxazoline (B21484) byproducts during glycosylation reactions, which can hinder chain elongation. nih.gov The stereoselective synthesis of β-mannosides containing a 2-acetamido-2-deoxy group is particularly challenging due to the potential for the C2-acetamido group to rearrange into a less reactive oxazoline intermediate. nih.gov

From a biological perspective, mannosamine (B8667444) has been shown to act as an inhibitor of certain glycosylation pathways. For example, it can inhibit the synthesis of glycosylphosphatidylinositol (GPI) anchors, which are crucial for attaching certain proteins to the cell surface. wikipedia.org This inhibition can disrupt the proper localization and function of GPI-anchored proteins.

Furthermore, the presence of 2-amino-2-deoxymannose can influence the activity of glycosidases, the enzymes responsible for trimming glycan chains. The modification at the C2 position can affect the recognition and catalytic activity of these enzymes, potentially leading to the persistence of longer or alternatively processed glycan structures. Conversely, specific glycosyltransferases are required to incorporate 2-amino-2-deoxymannose into a growing glycan chain, and the availability and specificity of these enzymes are critical determinants of the final glycan structure.

Probing Protein-Carbohydrate Interactions with 2-Amino-2-deoxymannose Analogues

Synthetic analogues of 2-amino-2-deoxymannose are valuable tools for investigating the intricacies of protein-carbohydrate interactions. By modifying the structure of the sugar, researchers can probe the specific requirements for binding to lectins, glycosyltransferases, and other carbohydrate-binding proteins.

The synthesis of N-substituted derivatives of 2-amino-2-deoxymannose has been employed to create analogues of other important sugars, such as N-acetylneuraminic acid. harvard.edu These analogues can be used to study the specificities of sialic acid-dependent processes, including viral infectivity and cellular adhesion. harvard.edu The indium-mediated allylation of N-substituted 2-amino-2-deoxymannoses is a key reaction in the synthesis of these analogues. harvard.edu

Analogues of 2-amino-2-deoxymannose can also be designed as inhibitors of specific enzymes. For example, derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), which can be considered a mannosamine analogue, have been shown to be potent inhibitors of β-glucosidases. By systematically modifying the structure of these inhibitors, it is possible to map the active site of the enzyme and develop more potent and selective inhibitors.

The use of functionalized monosaccharides, including 2-amino-2-deoxymannose, immobilized on surfaces allows for the high-throughput screening of carbohydrate-protein interactions. nih.gov This approach has been used to identify monosaccharides that can influence immune cell differentiation, demonstrating the potential for using these analogues to develop novel immunomodulatory materials. nih.gov

The table below provides examples of how 2-amino-2-deoxymannose analogues have been utilized in research.

| Analogue Type | Research Application | Key Findings |

| N-substituted derivatives of 2-amino-2-deoxymannose | Synthesis of N-acetylneuraminic acid (Neu5Ac) analogues harvard.edu | Enabled the study of sialic acid-dependent biological processes. harvard.edu |

| 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) derivatives | Inhibition of β-glucosidases | Lipophilic derivatives showed potent, nanomolar inhibition, providing insights into enzyme-inhibitor interactions. |

| Immobilized 2-amino-2-deoxymannose | Probing immune cell responses nih.gov | Identified that specific amino-monosaccharides can induce the differentiation of tolerogenic dendritic cells. nih.gov |

Advanced Synthetic Methodologies for 2 Amino 2 Deoxymannose and Its Analogs

Stereoselective Chemical Synthesis Approaches

The creation of the 1,2-cis-glycosidic linkage found in 2-amino-2-deoxy-β-mannosides presents a considerable challenge in carbohydrate synthesis. nih.gov This difficulty arises from steric hindrance and the lack of an anomeric effect. Furthermore, the 2-acetamido group can form a less reactive oxazoline (B21484) intermediate during glycosylation, adding another layer of complexity. nih.gov

Anomeric O-Alkylation Strategies

A successful strategy for the stereoselective synthesis of 2-amino-2-deoxy-β-D-mannosides involves the anomeric O-alkylation of a 2N,3O-oxazolidinone-protected D-mannosamine. nih.govnih.gov This method utilizes cesium carbonate to mediate the reaction between the protected mannosamine (B8667444) and various sugar-derived primary or secondary alkyl triflates, yielding the desired β-mannosides with high stereoselectivity. nih.govnih.gov The protective oxazolidinone ring can later be opened using aqueous alkali hydroxide (B78521) to reveal the free amine. nih.govnih.gov

This approach has been effectively used in synthesizing the trisaccharide repeating unit of Streptococcus pneumoniae 19F polysaccharide. nih.govnih.gov The reaction conditions, such as the choice of base and solvent, have been optimized to improve yields. For instance, using cesium carbonate in 1,2-dichloroethane (B1671644) (DCE) at 40°C has proven effective. nih.gov The reactivity of the electrophile also plays a role, with more reactive deoxy sugar-derived secondary triflates leading to higher yields. nih.gov

Table 1: Anomeric O-Alkylation of Protected 2-Amino-2-deoxy-D-mannose with D-galactose-derived Secondary Triflate

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Cs2CO3 | 1,2-dichloroethane (DCE) | 66 |

| 2 | Rb2CO3 | 1,2-dichloroethane (DCE) | Lower than Cs2CO3 |

| 3 | Cs2CO3 | Trifluorotoluene | Lower than Cs2CO3 in DCE |

| 4 | Cs2CO3 | THF | Lower than Cs2CO3 in DCE |

Data sourced from a study on stereoselective anomeric O-alkylation. nih.gov

Indium-Mediated Coupling Reactions

Indium-mediated allylation offers an efficient method for the synthesis of derivatives of 2-amino-2-deoxymannose (B81087), particularly for creating analogs of neuraminic acid. harvard.edu This reaction involves the nucleophilic addition of an allylic anion equivalent to N-derivatized 2-amino-2-deoxymannose in an aqueous medium. harvard.edu A key advantage of this method is the highly stereoselective formation of the carbon-carbon bond, which predominantly yields the diastereomer with a threo relationship between the newly formed hydroxyl group and the C-2 amide group. harvard.edu

This methodology has been successfully applied to synthesize various N-substituted neuraminic acid analogs, demonstrating its tolerance for common functional groups like free hydroxyls and N-Boc or N-Cbz protecting groups. harvard.edu The stereochemical outcome is believed to be influenced by a Cram-type chelation model. harvard.edu

Gold(I)-Catalyzed Glycosylation

Gold(I)-catalyzed glycosylation has emerged as a powerful tool for forming glycosidic bonds under mild conditions. researchgate.netchemrxiv.org This method is particularly useful for synthesizing complex glycans, including those containing 2-azido-2-deoxymannose, a precursor to 2-amino-2-deoxymannose. researchgate.net Cationic gold(I) complexes show a selective affinity for triple bonds, enabling efficient glycosylation. chemrxiv.org

One approach utilizes glycosyl ortho-alkynylbenzoate donors, which are activated by a gold(I) catalyst. sioc-journal.cn This has been demonstrated in the synthesis of α-glycosyl phosphosaccharides, where even weakly nucleophilic phosphoric acid acceptors can be glycosylated with high stereoselectivity. researchgate.net The method has a broad substrate scope, accommodating various monosaccharides including 2-N₃-2-deoxymannose. researchgate.net Another strategy employs glycosyl N-1,1-dimethylpropargyl carbamate (B1207046) donors, which are stable and react efficiently with sugar acceptors at room temperature in the presence of a gold(I) catalyst and a silver triflate co-catalyst. chemrxiv.org

Synthesis from Alternative Carbohydrate Precursors

Due to the high cost of D-mannosamine, researchers have developed synthetic routes starting from more abundant and less expensive carbohydrates.

From D-glucose: A common strategy involves the inversion of configuration at the C-2 position of D-glucose derivatives. nih.gov For example, methyl 4,6-O-benzylidene-α-D-glucopyranoside can be converted to its 2-O-triflate derivative, which then undergoes nucleophilic displacement with sodium azide (B81097) to yield the corresponding 2-azido-2-deoxy-D-mannopyranoside. nih.gov The azido (B1232118) group can subsequently be reduced to an amino group or converted directly to an acetamido group. nih.gov

From D-fructose: The Heyns rearrangement, a reaction between a ketose and an amine, can be adapted to produce 2-amino-2-deoxy-D-mannose derivatives from D-fructose. google.com While this rearrangement typically favors the formation of the gluco epimer, it has been surprisingly found that under certain conditions, a significant amount of the manno epimer can be obtained. google.com The reaction of D-fructose with a primary amine can yield a mixture of N-substituted glucosamine (B1671600) and mannosamine, with the latter being the minor component. google.com

From N-acetylglucosamine: Alkaline-mediated epimerization at the C-2 position of N-acetylglucosamine is a classic method for the synthesis of N-acetylmannosamine (ManNAc). nih.gov

Chemoenzymatic Synthesis Development

Chemoenzymatic strategies combine the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis to produce complex carbohydrates. One-pot multi-enzyme systems have been developed for the efficient synthesis of sialosides, which are derivatives of neuraminic acid, a product of the aldol (B89426) condensation of pyruvic acid and D-mannosamine. wikipedia.orgnih.gov

In these systems, a chemically synthesized mannosamine derivative serves as a precursor. nih.gov This precursor is then acted upon by a sequence of enzymes:

A sialic acid aldolase (B8822740) catalyzes the formation of a sialic acid analog. nih.gov

A CMP-sialic acid synthetase activates the newly formed sialic acid. nih.gov

A sialyltransferase transfers the activated sialic acid to an acceptor molecule, forming the desired α2,3- or α2,6-linked sialoside. nih.gov

Sialic acid aldolases, such as PmNanA from Pasteurella multocida, have shown flexible substrate specificity, accepting various modified mannose derivatives. nih.gov This allows for the synthesis of a diverse range of sialic acid analogs. nih.gov For instance, 5-O-methyl ManNAc and 5-deoxy-D-mannose have been successfully used as precursors in one-pot, three-enzyme systems to generate C8-modified sialic acids. nih.gov

Preparation of N-Substituted 2-Amino-2-deoxymannose Derivatives

The synthesis of N-substituted derivatives of 2-amino-2-deoxymannose is crucial for creating analogs of biologically important molecules like sialic acids.

One method involves the indium-mediated allylation of N-derivatized mannosamines, which proceeds efficiently with substrates containing N-Boc and N-Cbz protecting groups. harvard.edu Another approach is the tandem reduction-reductive alkylation of 2-azido-2-deoxy-mannose derivatives in the presence of an aldehyde, which allows for the synthesis of N-alkyl- or N-(substituted alkyl)-mannosamine glycosides. google.com

A chemoenzymatic strategy has also been developed for the parallel synthesis of sialosides with diverse C5-substitutions. nih.gov This approach begins with the enzymatic synthesis of sialosides containing a 5-azidoneuraminic acid residue. The azido group is then chemically reduced to an amino group, creating a common intermediate that can be acylated with various reagents to generate a library of N-substituted sialosides. nih.gov

Furthermore, the Heyns rearrangement of D-fructose with primary amines can directly produce N-substituted 2-amino-2-deoxy-D-mannose derivatives, although typically as the minor product alongside the corresponding glucose derivative. google.com

Synthesis of Deoxygenated and Functionalized Analogs for Research

The strategic modification of the 2-amino-2-deoxymannose scaffold through deoxygenation and functionalization provides crucial chemical tools for probing biological processes. These analogs, by altering specific hydroxyl groups or introducing new functionalities, allow researchers to investigate enzyme-substrate interactions, metabolic pathways, and the structural requirements for biological activity.

Deoxygenated Analogs

Deoxygenation, particularly at the C6 position, is a common modification to study the role of the primary hydroxyl group in biological recognition and binding events. The synthesis of 6-deoxy-2-amino-2-deoxymannose and its halogenated counterparts serves as a prime example of this approach.

A chemoenzymatic strategy has been developed for the synthesis of C6-modified mannose 1-phosphates, which are precursors to sugar nucleotides. beilstein-journals.org For instance, the synthesis of 6-amino-6-deoxymannose 1-phosphate and 6-chloro-6-deoxymannose 1-phosphate has been reported. beilstein-journals.org These syntheses often start from a protected thioglycoside of mannose. beilstein-journals.org

The synthesis of 6-halo-6-deoxymannosides can be achieved by the selective activation of the 6-hydroxy group of a suitable mannoside precursor, such as methyl mannoside, as a tosylate. This is followed by nucleophilic substitution with the corresponding halide salts (e.g., (CH₃)₄NCl, KBr, or KI) in a solvent like dimethylformamide (DMF) at elevated temperatures. While this method has been applied to mannosides, its adaptation for 2-amino-2-deoxymannose derivatives would require appropriate protection of the amino group.

| Starting Material | Modification | Key Reagents | Product | Reference |

| Protected thioglycoside | 6-amino-6-deoxy | PPh₃, CBr₄, DCM; NaN₃, DMF; PMe₃, THF/H₂O; Ac₂O, py | 6-amino-6-deoxymannose 1-phosphate derivative | beilstein-journals.org |

| Protected thioglycoside | 6-chloro-6-deoxy | PPh₃, CBr₄, DCM | 6-chloro-6-deoxymannose 1-phosphate derivative | beilstein-journals.org |

Functionalized Analogs

Functionalization of 2-amino-2-deoxymannose involves the introduction of various chemical groups at different positions on the sugar ring to probe specific molecular interactions or to introduce new properties, such as fluorescence or reactivity for bioconjugation.

C3-Modified Analogs:

Modification at the C3 position can influence the conformation and binding affinity of the sugar. The synthesis of C3-O-alkylated N-acetylmannosamine analogs, such as 2-acetylamino-2-deoxy-3-O-methyl-D-mannose, has been reported. researchgate.net The synthesis typically starts from an appropriately protected 2-azido-mannopyranoside. The hydroxyl group at C3 is alkylated via a Williamson ether synthesis using an alkyl halide (e.g., methyl iodide, ethyl iodide) and a base like sodium hydride (NaH). researchgate.net Subsequent reduction of the azido group, for example through a Staudinger reaction or catalytic hydrogenation, followed by N-acetylation, yields the desired C3-modified N-acetylmannosamine analog. researchgate.net

| Starting Material | Modification | Key Reagents | Product | Reference |

| Azido mannopyranoside | 3-O-methylation | NaH, MeI, DMF | 2-acetylamino-2-deoxy-3-O-methyl-D-mannose | researchgate.net |

| Azido mannopyranoside | 3-O-ethylation | NaH, EtI, DMF | 2-acetylamino-2-deoxy-3-O-ethyl-D-mannose | researchgate.net |

| Azido mannopyranoside | 3-O-propylation | NaH, PrI, DMF | 2-acetylamino-2-deoxy-3-O-propyl-D-mannose | researchgate.net |

C5-Modified Analogs:

The C5 position is crucial for the biosynthesis of sialic acids, with N-acetylmannosamine being a direct precursor. Introducing modifications at this position can lead to the generation of novel sialic acid analogs. Chemoenzymatic strategies have been employed to synthesize C5-modified sialic acids from corresponding 5-O-modified mannose derivatives. nih.gov For example, 5-O-methyl-ManNAc has been synthesized and used as a precursor in enzyme-catalyzed aldol additions to produce 8-O-methyl-Neu5Ac. nih.gov

N-Acyl and N-Alkyl Analogs:

Modification of the amino group at the C2 position allows for the introduction of a wide variety of functionalities. A general method involves the use of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-α-D-mannopyranose oxalate (B1200264) as a versatile intermediate. google.com This intermediate allows for the introduction of various acyl groups onto the amino function. google.com Furthermore, N-alkyl derivatives can be synthesized through a tandem reduction-reductive alkylation of 2-azido-2-deoxymannose derivatives in the presence of an appropriate aldehyde. google.com

| Precursor | Modification | Key Reaction | Product Class | Reference |

| 2-azido-2-deoxymannose derivative | N-alkylation | Tandem reduction-reductive alkylation | N-alkyl-mannosamine glycosides | google.com |

| 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-α-D-mannopyranose oxalate | N-acylation | N-acylation | N-acyl-mannosamine derivatives | google.com |

C-Glycoside Analogs:

C-glycosides are sugar analogs where the anomeric oxygen is replaced by a carbon atom, rendering them resistant to enzymatic hydrolysis. The synthesis of C-glycosides of 2-amino-2-deoxymannose represents a significant challenge. General strategies for C-glycosylation often involve the reaction of a glycosyl donor (as an electrophile) with a carbon nucleophile. annualreviews.org For aminosugars, specific strategies are required to manage the reactivity of the amino group. While not specific to 2-amino-2-deoxymannose, indium-mediated allylation of N-substituted 2-amino-2-deoxymannoses in aqueous media has been shown to be an efficient method for C-C bond formation at the anomeric center, leading to the synthesis of C-5 analogs of N-acetylneuraminic acid. harvard.edu

Research Applications of 2 Amino 2 Deoxymannose and Its Derivatives

Probing Enzyme Mechanisms and Substrate Recognition

Derivatives of 2-amino-2-deoxymannose (B81087) are instrumental in elucidating the mechanisms of enzymes involved in carbohydrate metabolism and modification. By substituting the natural substrate with a synthetic analog, researchers can investigate enzyme-substrate interactions, catalytic mechanisms, and the structural requirements for substrate binding.

For instance, 2-azido-2-deoxymannose has been utilized in studies of glycosyltransferases, the enzymes responsible for synthesizing complex carbohydrate structures. The azido (B1232118) group can act as a subtle modification that allows the compound to be accepted by the enzyme, while also providing a chemical handle for further analysis. Research has shown that N-acetyl-2,3-trans-oxazolidinone protected 2-amino-2-deoxy-d-glucose derivatives are effective intermediates for the stereoselective synthesis of oligosaccharides, including those containing mannosamine (B8667444) structures. researchgate.net This approach helps in understanding how enzymes recognize and process their specific sugar substrates.

Furthermore, studies on N-acetylhexosamine 1-kinases have revealed their promiscuous substrate specificity. mdpi.com These enzymes can tolerate various modifications at the C2 position of N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc). mdpi.com Interestingly, while glucose and galactose are poor substrates, 2-deoxymannose (structurally related to 2-amino-2-deoxymannose) is a better substrate, highlighting the enzyme's specific recognition patterns. mdpi.com

The enzyme GDP-mannose 4,6-dehydratase (GMD) is crucial for the biosynthesis of GDP-fucose. Studies using derivatives of its substrate, GDP-mannose, have helped to understand its catalytic mechanism, which involves a hydride transfer. d-nb.infoacs.org The enzyme catalyzes the oxidation of the C4'-hydroxyl group of GDP-mannose to produce GDP-4-keto-6-deoxymannose. acs.orgnih.gov Understanding this mechanism is vital for developing inhibitors of fucosylation, a process often altered in diseases like cancer. springermedizin.de

Table 1: Examples of 2-Amino-2-deoxymannose Derivatives in Enzyme Studies

| Derivative | Enzyme Studied | Research Focus |

| 2-Azido-2-deoxymannose | Glycosyltransferases | Substrate recognition and stereoselective synthesis |

| 2-Deoxymannose | N-Acetylhexosamine 1-kinases | Substrate specificity and tolerance to modifications |

| GDP-4-keto-6-deoxymannose | GDP-mannose 4,6-dehydratase (GMD) | Elucidation of catalytic mechanism (hydride transfer) |

| 2-Azido-2-deoxymannose | 2-azido-2-deoxy-mannose | Triflatation and azide (B81097) substitution studies |

Development of Molecular Probes for Glycobiology Research

The field of glycobiology heavily relies on molecular probes to visualize and study the function of carbohydrates (glycans) in biological systems. 2-Amino-2-deoxymannose and its derivatives are excellent scaffolds for creating such probes due to the reactive amino group that allows for conjugation with various reporter molecules.

Fluorescent Conjugates for Receptor Studies

Fluorescently labeled derivatives of 2-amino-2-deoxymannose are powerful tools for studying carbohydrate-binding proteins, known as lectins, and cell-surface receptors. By attaching a fluorescent dye, researchers can track the binding and internalization of these sugar analogs, providing insights into receptor trafficking and function.

A notable example is the conjugation of 2-amino-2-deoxymannose with cyanine (B1664457) dyes, such as Cy7. researchgate.netresearchgate.net These fluorescent conjugates have been used for targeted imaging of mannose receptors, which are often overexpressed on tumor-associated macrophages (TAMs). researchgate.netnih.gov A near-infrared fluorescence (NIRF) probe was created by conjugating Cy7 to 2-amino-2-deoxymannose, enabling the visualization of TAMs in xenograft tumor models. researchgate.netnih.gov This demonstrates the utility of these probes in non-invasively studying the tumor microenvironment.

Ligands for In Vitro Binding Assays

In addition to live-cell imaging, derivatives of 2-amino-2-deoxymannose serve as ligands in various in vitro binding assays. These assays are crucial for quantifying the binding affinity and specificity of lectins and other carbohydrate-binding proteins. For example, synthetic analogs can be immobilized on a solid support to create affinity columns for purifying specific lectins or used in surface plasmon resonance (SPR) to measure binding kinetics.

The development of N-substituted mannosamine derivatives allows for the creation of a diverse library of ligands. google.com These can be used to probe the binding pockets of different mannose-binding proteins, helping to understand the structural basis of their specificity. For instance, the O12 ATP-binding cassette (ABC) transporter in Klebsiella pneumoniae recognizes the terminal residue of its O-antigen polysaccharide substrate, a process that can be studied using synthetic analogs. nih.gov

Investigating Glycosylation Patterns and their Regulation

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a fundamental post-translational modification that influences a vast range of cellular processes. Aberrant glycosylation is a hallmark of many diseases, including cancer. Derivatives of 2-amino-2-deoxymannose are used to study and manipulate these glycosylation patterns.

Because 2-amino-2-deoxymannose is a precursor to sialic acid, a key terminal sugar on many cell surface glycans, its analogs can be used to modulate sialylation. google.com Furthermore, 2-deoxyglucose, which is structurally equivalent to 2-deoxymannose, can interfere with N-linked glycosylation by competing with GDP-mannose. mdpi.com This interference leads to the truncation of N-glycans and can be used to study the functional consequences of altered glycosylation. mdpi.com

The enzyme GDP-mannose 4,6-dehydratase (GMDS) is a critical enzyme in the fucosylation pathway. springermedizin.defrontiersin.org Knockdown of GMDS has been shown to impair cell proliferation and survival in human lung adenocarcinoma, highlighting the importance of this glycosylation pathway in cancer. springermedizin.de Studying the effects of mannosamine derivatives on such pathways provides insight into the regulation of glycosylation and its role in disease.

Tools for Studying Cellular Signaling Pathways (Non-Clinical Focus)

The glycans on the cell surface, collectively known as the glycocalyx, play a crucial role in cell-cell communication and signal transduction. By modifying the glycocalyx with analogs of 2-amino-2-deoxymannose, researchers can investigate the role of specific carbohydrate structures in cellular signaling.

For example, 2-deoxyglucose (equivalent to 2-deoxymannose) has been shown to induce the Unfolded Protein Response (UPR) by interfering with N-linked glycosylation, which in turn affects cellular signaling pathways such as the MAPK pathways. biorxiv.org This allows for the study of how cells respond to ER stress and the signaling cascades that are activated. The use of such analogs provides a non-genetic method to perturb cellular signaling and understand the downstream consequences.

Metabolic and Genetic Engineering Strategies Involving 2 Amino 2 Deoxymannose Pathways

Engineering Host Organisms for Glycoconjugate Production

The production of glycoconjugates is a complex process that often requires a heterologous host organism with engineered capabilities. Both prokaryotic and eukaryotic systems, most notably Escherichia coli and the yeast Pichia pastoris, have been successfully engineered for the synthesis of glycoproteins and other glycoconjugates. nih.govnih.gov

In E. coli, a common strategy involves the co-expression of a target protein, an oligosaccharyltransferase (OST), and the enzymatic machinery required for the synthesis of the desired glycan. nih.gov This bacterium is an attractive host due to its rapid growth and well-understood genetics. However, E. coli lacks native pathways for many complex post-translational modifications, including glycosylation, necessitating the introduction of heterologous genes. mdpi.com For the production of glycoconjugates containing 2-amino-2-deoxymannose (B81087), this would involve engineering the bacterial host to synthesize the nucleotide-activated form of the sugar, GDP-ManNAc, and ensuring its availability for glycosyltransferases.

Yeast, as a eukaryotic host, possesses the native machinery for glycosylation, which can be a double-edged sword. nih.gov While it has the foundational pathways, the native yeast glycosylation pattern, particularly the high-mannose type, is often immunogenic in humans. pnas.org Therefore, a significant effort in glycoengineering yeast has been focused on "humanizing" the glycosylation pathway. This involves knocking out native yeast glycosyltransferases and introducing human enzymes to produce glycoproteins with human-like glycan structures. nih.gov For producing glycoconjugates with 2-amino-2-deoxymannose, this could involve engineering the yeast to incorporate this sugar into its glycan synthesis pathways.

A key consideration in engineering host organisms is the optimization of expression levels for the various components of the glycosylation pathway. This includes the enzymes for nucleotide sugar biosynthesis, the glycosyltransferases, and the acceptor protein. The table below summarizes some of the host organisms and the general engineering strategies employed for glycoconjugate production.

| Host Organism | General Engineering Strategy | Key Considerations |

| Escherichia coli | Introduction of heterologous glycosylation pathways (genes for glycan synthesis, oligosaccharyltransferase, and acceptor protein). nih.gov | Lacks native glycosylation machinery, potential for endotoxin (B1171834) contamination. mdpi.com |

| Pichia pastoris (Yeast) | "Humanization" of the native glycosylation pathway by knocking out endogenous enzymes and introducing human glycosyltransferases. nih.gov | Native high-mannose glycans can be immunogenic. pnas.org |

| Mammalian Cells (e.g., CHO) | Modification of endogenous glycosylation pathways to enhance specific glycan structures, such as mannose-6-phosphate (B13060355) for lysosomal targeting. nih.gov | Complex and expensive culture conditions, but produce human-like glycoproteins. |

Pathway Reconstruction and Optimization in Microbial Systems

The efficient synthesis of 2-amino-2-deoxymannose-containing glycoconjugates in microbial hosts relies on the successful reconstruction and optimization of the relevant metabolic pathways. This involves introducing the necessary enzymatic steps for the de novo synthesis of the amino sugar and its activated form, as well as fine-tuning the metabolic flux to maximize product yield. researchgate.net

A typical pathway reconstruction for a non-native sugar in E. coli begins with the identification of the required biosynthetic genes from a donor organism. For 2-amino-2-deoxymannose, this would involve enzymes that convert a central metabolic intermediate, such as fructose-6-phosphate, into UDP-N-acetylglucosamine (UDP-GlcNAc), which can then be epimerized to UDP-N-acetylmannosamine (UDP-ManNAc). These genes are then cloned into expression vectors and introduced into the microbial host. nih.gov

Once the pathway is reconstructed, optimization is crucial for achieving high titers of the desired product. This can involve several strategies:

Enhancing Precursor Supply: Overexpressing key enzymes in the upstream pathway to increase the pool of precursors. For instance, in the production of 2'-fucosyllactose (B36931) in E. coli, enzymes like phosphomannomutase (ManB) and mannose-1-phosphate guanylyltransferase (ManC) were overexpressed to boost the supply of GDP-D-mannose. researchgate.net

Blocking Competing Pathways: Deleting genes that divert metabolic intermediates into competing pathways. This ensures that the carbon flux is directed towards the synthesis of the target molecule. researchgate.net

Enzyme Optimization: Screening for and using enzymes with higher catalytic efficiency or more favorable kinetics.

The following table outlines some of the enzymes that could be involved in a reconstructed 2-amino-2-deoxymannose pathway and the strategies for optimization.

| Enzyme Family | Function in Pathway | Optimization Strategy |

| Hexokinases/Glucokinases | Phosphorylation of initial sugar substrate. | Overexpression to increase entry of carbon into the pathway. |

| Isomerases/Epimerases | Interconversion of sugar phosphates (e.g., GlcNAc-6-P to ManNAc-6-P). | Selection of enzymes with high specificity and activity. |

| Mutases | Shifting of phosphate (B84403) groups (e.g., from 6-position to 1-position). | Balancing expression levels with downstream enzymes. |

| Nucleotidyltransferases | Activation of the sugar by addition of a nucleotide diphosphate (B83284) (e.g., UTP). | Overexpression to drive the reaction towards the activated sugar. |

Genome Editing for Modulating 2-Amino-2-deoxymannose Metabolism

The advent of powerful genome editing tools, particularly the CRISPR/Cas9 system, has revolutionized metabolic engineering. nih.govbcnf.ir These tools allow for precise and efficient modification of an organism's genome, enabling the targeted knockout of genes, insertion of new genes, and regulation of gene expression. nih.gov

For modulating 2-amino-2-deoxymannose metabolism, CRISPR/Cas9 can be employed in several ways:

Gene Knockouts: To eliminate competing metabolic pathways that drain precursors away from 2-amino-2-deoxymannose synthesis. For example, deleting genes involved in the synthesis of other cell wall components could redirect resources towards the desired glycoconjugate. nih.gov

Gene Insertions: To integrate the genes for the 2-amino-2-deoxymannose biosynthetic pathway directly into the host chromosome. This leads to more stable and heritable expression compared to plasmid-based systems.

Transcriptional Regulation (CRISPRi/CRISPRa): Using a deactivated Cas9 (dCas9) fused to a transcriptional repressor (CRISPRi) or activator (CRISPRa), the expression of specific genes in the 2-amino-2-deoxymannose pathway can be fine-tuned. This allows for dynamic control over metabolic flux.

The table below provides examples of how CRISPR-based technologies can be applied to engineer 2-amino-2-deoxymannose metabolism.

| CRISPR Application | Target | Desired Outcome |

| Gene Deletion | Genes for competing sugar biosynthesis pathways. | Increased availability of precursors for 2-amino-2-deoxymannose synthesis. nih.gov |

| Gene Insertion | Biosynthetic genes for 2-amino-2-deoxymannose pathway into a specific chromosomal locus. | Stable, marker-free expression of the pathway. nih.gov |

| CRISPRi (Interference) | Genes for degradative enzymes that break down 2-amino-2-deoxymannose or its intermediates. | Prevention of product loss and increased net yield. |

| CRISPRa (Activation) | Promoters of rate-limiting enzymes in the 2-amino-2-deoxymannose pathway. | Enhanced metabolic flux towards the final product. |

Cell-Free Enzymatic Synthesis Systems

Cell-free enzymatic synthesis offers a powerful alternative to in vivo production of complex carbohydrates, including those containing 2-amino-2-deoxymannose. nih.gov These systems utilize purified enzymes in a controlled in vitro environment, which provides several advantages over cell-based production:

Higher Product Purity: The absence of a cell wall and other cellular components simplifies downstream processing.

No Cell Viability Constraints: Reaction conditions can be optimized for enzyme activity without the need to maintain cell growth.

Direct Control over Reaction Pathways: The specific enzymes and substrates can be precisely controlled, avoiding the formation of unwanted byproducts.

A multi-enzyme cascade can be designed to synthesize a target glycan containing 2-amino-2-deoxymannose from simple precursors. semanticscholar.orgfrontiersin.org This involves the sequential action of several enzymes, where the product of one reaction becomes the substrate for the next. For example, a cascade could be constructed to first synthesize the activated sugar donor (e.g., UDP-ManNAc) from simpler sugars and a nucleotide triphosphate, followed by the transfer of the mannosamine (B8667444) moiety to an acceptor molecule by a specific glycosyltransferase. nih.gov

The table below illustrates a hypothetical multi-enzyme cascade for the synthesis of a simple glycoconjugate containing 2-amino-2-deoxymannose.

| Enzymatic Step | Enzyme Class | Substrates | Product |

| 1. Phosphorylation | Kinase | Mannosamine, ATP | Mannosamine-6-phosphate |

| 2. Isomerization | Isomerase | Fructose-6-phosphate | Glucose-6-phosphate |

| 3. Amination & Isomerization | Aminotransferase | Glucose-6-phosphate, Glutamine | Glucosamine-6-phosphate |

| 4. Acetylation | Acetyltransferase | Glucosamine-6-phosphate, Acetyl-CoA | N-acetylglucosamine-6-phosphate |

| 5. Mutase Reaction | Phosphoacetylglucosamine mutase | N-acetylglucosamine-6-phosphate | N-acetylglucosamine-1-phosphate |

| 6. Uridylation | UDP-GlcNAc pyrophosphorylase | N-acetylglucosamine-1-phosphate, UTP | UDP-N-acetylglucosamine |

| 7. Epimerization | Epimerase | UDP-N-acetylglucosamine | UDP-N-acetylmannosamine |

| 8. Glycosyltransfer | Glycosyltransferase | UDP-N-acetylmannosamine, Acceptor | Mannosamine-Acceptor + UDP |

Rational Design for Altered Glycosylation Profiles

Rational design involves using knowledge of protein structure and function to engineer enzymes with novel or improved properties. nih.govresearchgate.net In the context of 2-amino-2-deoxymannose, rational design can be applied to glycosyltransferases to alter their substrate specificity, allowing for the creation of novel glycoconjugates with altered glycosylation profiles. nih.gov

By analyzing the crystal structure of a glycosyltransferase, researchers can identify key amino acid residues in the active site that are involved in substrate binding. Site-directed mutagenesis can then be used to change these residues to accommodate 2-amino-2-deoxymannose or its derivatives as either a donor or acceptor substrate. This approach can be used to:

Expand Donor Specificity: Modify a glycosyltransferase to accept a nucleotide-activated form of 2-amino-2-deoxymannose.

Alter Acceptor Specificity: Engineer an enzyme to transfer a sugar to a 2-amino-2-deoxymannose residue on a growing glycan chain.

Change Linkage Specificity: Modify the enzyme to create different glycosidic linkages (e.g., α- vs. β-linkage) involving 2-amino-2-deoxymannose.

The success of rational design often relies on a combination of computational modeling and experimental validation. The table below summarizes the general steps involved in the rational design of a glycosyltransferase.

| Step | Description | Techniques |

| 1. Target Selection | Choose a glycosyltransferase with a known structure and a related function. | Literature review, database searches (e.g., PDB). |

| 2. Structural Analysis | Analyze the active site to identify key residues for substrate binding and catalysis. | X-ray crystallography, homology modeling, molecular docking. researchgate.net |

| 3. In Silico Mutagenesis | Predict the effect of specific amino acid substitutions on substrate binding and enzyme activity. | Molecular dynamics simulations, free energy calculations. nih.gov |

| 4. Site-Directed Mutagenesis | Create the desired mutations in the gene encoding the glycosyltransferase. | PCR-based mutagenesis techniques. |

| 5. Expression and Purification | Produce and purify the engineered enzyme. | Heterologous expression in E. coli or other hosts. |

| 6. Functional Characterization | Test the activity and specificity of the mutant enzyme with 2-amino-2-deoxymannose-related substrates. | Enzyme kinetics assays, mass spectrometry, NMR. |

Advanced Analytical Techniques for Research on 2 Amino 2 Deoxymannose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 2-amino-2-deoxymannose (B81087). jchps.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. jchps.comazooptics.com Both ¹H and ¹³C NMR are employed to piece together the complete structural puzzle. azooptics.com

In the context of 2-amino-2-deoxymannose, NMR is crucial for confirming its identity and characterizing its derivatives. For instance, in the study of the capsular polysaccharide of Streptococcus pneumoniae type 19F, which contains 2-acetamido-2-deoxy-D-mannose, ¹H and ¹³C NMR were instrumental in determining the structure of the repeating trisaccharide unit. cdnsciencepub.com The chemical shifts (δ) and coupling constants (J) obtained from NMR spectra provide a fingerprint of the molecule, allowing for unambiguous identification. cdnsciencepub.comsigmaaldrich.com Samples for NMR analysis are typically dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O), to avoid interference from the solvent's protons. core.ac.uk

Key NMR Data for Structural Analysis:

| Nucleus | Typical Chemical Shift (ppm) | Information Provided |

| ¹H | Varies | Number of different types of protons, their electronic environment, and neighboring protons. jchps.com |

| ¹³C | Varies | Number and types of carbon environments, revealing the carbon framework of the molecule. azooptics.com |

Data derived from multiple sources providing general principles of NMR spectroscopy. jchps.comazooptics.com

Mass Spectrometry (MS) for Characterization and Quantitation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of 2-amino-2-deoxymannose and its derivatives, as well as for identifying and quantifying them in various samples. acs.org

In research, MS is often used to analyze complex biological samples. For example, a study on nitrogenous compounds in tobacco utilized tandem mass spectrometry (MS/MS) to identify and quantify mannosamine (B8667444). researchgate.net This technique involves multiple stages of mass analysis, which enhances selectivity and sensitivity, allowing for the detection of specific compounds in intricate matrices. researchgate.netgoogle.com The fragmentation pattern of a molecule in the mass spectrometer provides structural information that can be used for identification. cdnsciencepub.com

Different ionization techniques can be employed in MS, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). ebi.ac.uksnmjournals.org The choice of ionization method depends on the nature of the analyte and the research question. For instance, MALDI-TOF (Time-of-Flight) MS has been used to analyze the molecular weights of isolectins, which are proteins that can bind to sugars like mannosamine. ebi.ac.uk

Common Mass Spectrometry Data for 2-Amino-2-deoxymannose:

| Parameter | Value | Significance |

| Molecular Weight | 179.17 g/mol | Fundamental property for identification. nih.gov |

| Precursor Ion [M+H]⁺ (m/z) | 180.0866 | Used for selection in MS/MS experiments. nih.gov |

Data obtained from the PubChem database for D-Mannosamine. nih.gov

Chromatographic Methods (e.g., GC-MS, LC-MS) for Isolation and Analysis

Chromatography is a technique used to separate mixtures into their individual components. When coupled with mass spectrometry, it becomes a highly effective tool for the isolation, identification, and quantification of specific compounds like 2-amino-2-deoxymannose from complex biological or chemical mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. For non-volatile compounds like amino sugars, a derivatization step is typically required to make them amenable to GC analysis. oncotarget.com For example, in the analysis of the monosaccharide composition of bacterial polysaccharides, 2-amino-2-deoxy-D-mannose was converted to its alditol acetate (B1210297) derivative before GC-MS analysis. cdnsciencepub.com This method allows for the separation and identification of different sugar components in a mixture. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wide range of compounds, including those that are not suitable for GC-MS. google.com It is particularly useful for analyzing complex biological samples. A study analyzing nitrogenous compounds in tobacco employed a liquid chromatography-tandem mass spectrometry (LC/MS/MS) method with a hydrophilic interaction liquid chromatography (HILIC) column to separate and quantify mannosamine. researchgate.net LC-MS is also used in metabolomics studies to detect and quantify metabolites, including amino sugars, in biological fluids and tissues. acs.orgoncotarget.com

Key Chromatographic Methods and Applications:

| Method | Principle | Application for 2-Amino-2-deoxymannose |

| GC-MS | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. mdpi.com | Analysis of derivatized amino sugars in polysaccharides and metabolomics studies. cdnsciencepub.commdpi.comresearchgate.net |

| LC-MS | Separates compounds based on their interactions with a stationary and mobile phase, followed by mass analysis. google.com | Quantification in complex matrices like tobacco, analysis in metabolomics and glycoproteomics. acs.orgresearchgate.netmdpi.com |

| Ion-Exchange Chromatography | Separates molecules based on their net charge. | Used to purify 2-amino-2-deoxymannose after deamination reactions in polysaccharide analysis. cdnsciencepub.com |

Biochemical Assays for Enzyme Activity and Metabolite Detection